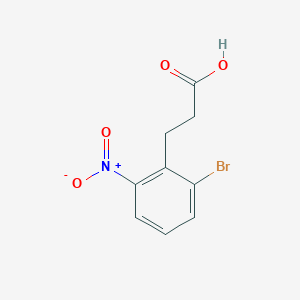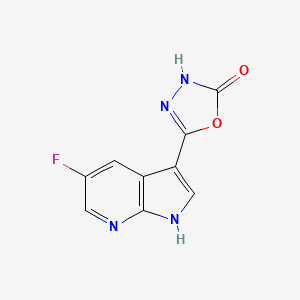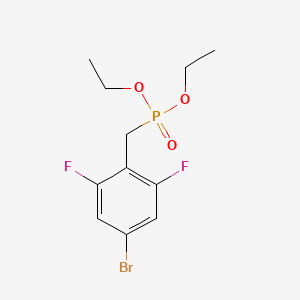
2-(2,4-Dichlorophenyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole ring attacks the aldehyde carbon, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 2-(2,4-Dichlorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(2,4-Dichlorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-(2,4-Dichlorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antifungal and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the dichlorophenyl group enhances its binding affinity and specificity towards certain enzymes.
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2,4-Dichlorophenyl)-1H-imidazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
2-(2,4-Dichlorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both the dichlorophenyl and imidazole groups, which confer specific chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H6Cl2N2O |
|---|---|
分子量 |
241.07 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
InChI 键 |
AMDNYPIUZXCAIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)


![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)



